

Unveiling Nos-IN-2: A Technical Guide to a Selective iNOS Inhibitor

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Compound of Interest

Compound Name: Nos-IN-2

Cat. No.: B15141831

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A comprehensive technical guide on **Nos-IN-2**, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), has been compiled for researchers, scientists, and professionals in drug development. This document details the chemical structure, synthesis, biological activity, and putative mechanism of action of this novel compound, also identified as compound 4i.

Chemical Structure and Properties

Nos-IN-2, chemically named N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide, is an imidamide derivative. Its structure combines a kynurenamine framework with an amidine moiety, a design aimed at enhancing selectivity for the inducible isoform of nitric oxide synthase.[\[1\]](#)

Table 1: Chemical Identifiers for **Nos-IN-2**

Identifier	Value
Chemical Name	N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide
Alias	Compound 4i
Molecular Formula	C18H20F3N3O2
Molecular Weight	383.37 g/mol
SMILES	COc1cc(N)ccc1C(O)CCNC(=N)c1ccc(C(F)(F)cc1

Biological Activity and Selectivity

Nos-IN-2 has demonstrated potent and selective inhibitory activity against inducible nitric oxide synthase (iNOS). In in-vitro assays, it exhibited significant inhibition of iNOS without affecting the endothelial nitric oxide synthase (eNOS) isoform, highlighting its potential for targeted therapeutic applications in inflammatory disorders where iNOS is upregulated.

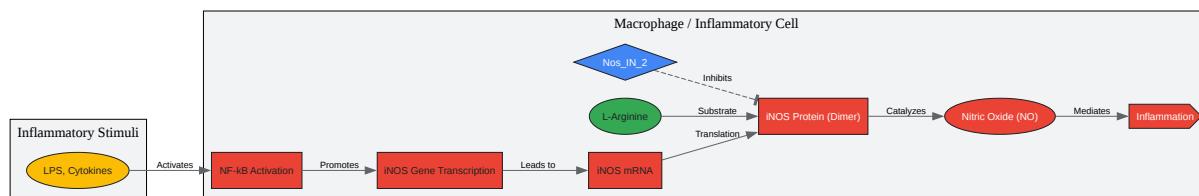
Table 2: In-Vitro Inhibitory Activity of **Nos-IN-2**

Target Enzyme	IC50 (μM)	Selectivity vs. eNOS
iNOS	20	>5-fold (non-inhibitory at tested concentrations)
nNOS	Data not available	-
eNOS	> 100 (non-inhibitory)	-

Mechanism of Action and Signaling Pathway

The selective inhibition of iNOS by **Nos-IN-2** is attributed to its unique chemical structure, which allows for specific binding interactions within the active site of the iNOS enzyme. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in many inflammatory conditions. By selectively blocking this enzyme, **Nos-IN-2** can mitigate the detrimental effects of excessive NO, such as tissue damage and potentiation of the inflammatory cascade.

The proposed mechanism of action involves the binding of **Nos-IN-2** to the iNOS active site, preventing the conversion of L-arginine to L-citrulline and nitric oxide. This interruption of the NO synthesis pathway is crucial in its anti-inflammatory effects.



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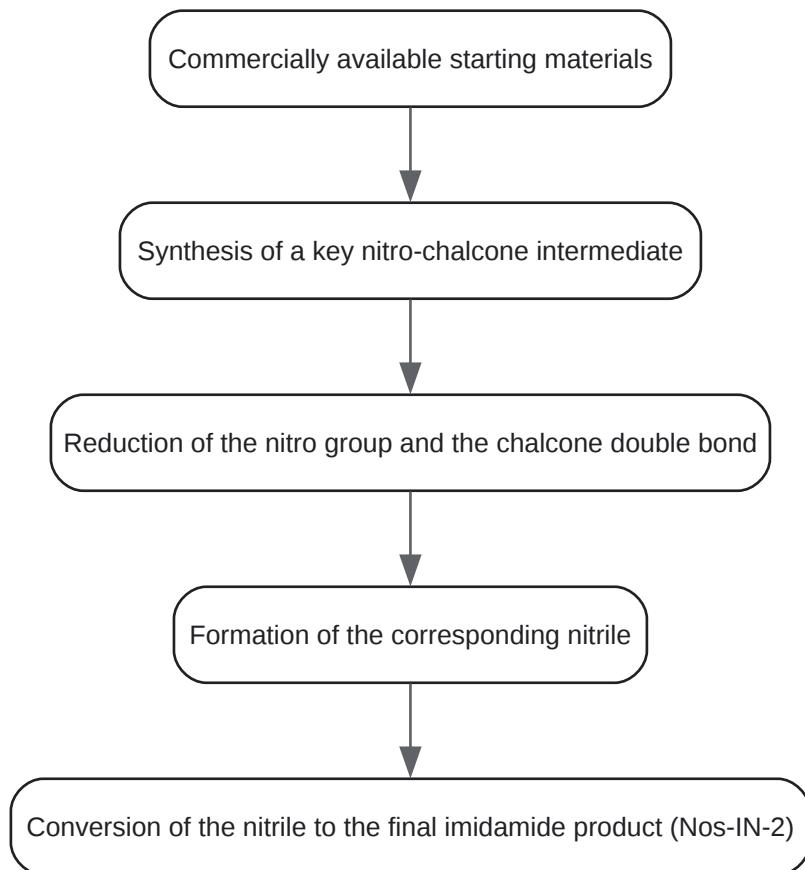
Inhibition of the iNOS signaling pathway by **Nos-IN-2**.

Experimental Protocols

Synthesis of N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide (**Nos-IN-2**)

The synthesis of **Nos-IN-2** is achieved through a multi-step process, as detailed in the original research publication.^[1] The key steps involve the formation of an appropriate precursor followed by the construction of the imidamide moiety.

A simplified workflow for the synthesis is as follows:



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A high-level overview of the synthetic workflow for **Nos-IN-2**.

For a detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, please refer to the original publication: "Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors," *Bioorganic & Medicinal Chemistry*, 2021.[1]

In-Vitro iNOS Inhibition Assay

The inhibitory activity of **Nos-IN-2** against iNOS was determined using a well-established in-vitro assay that measures the conversion of [³H]-L-arginine to [³H]-L-citrulline.

The general protocol is outlined below:

- Enzyme Source: Recombinant human iNOS enzyme.
- Substrate: [³H]-L-arginine.

- Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin.
- Incubation: The enzyme, substrate, cofactors, and various concentrations of **Nos-IN-2** are incubated at 37°C.
- Separation: The reaction is stopped, and the product, [³H]-L-citrulline, is separated from the unreacted substrate using cation-exchange chromatography.
- Quantification: The amount of [³H]-L-citrulline produced is quantified by liquid scintillation counting.
- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Nos-IN-2 emerges as a promising selective iNOS inhibitor with potential therapeutic applications in a range of inflammatory diseases. Its high selectivity for iNOS over eNOS suggests a favorable safety profile, minimizing the risk of cardiovascular side effects associated with non-selective NOS inhibition. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

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References

- 1. Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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